molecular formula C16H13ClN2S B15041047 N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B15041047
M. Wt: 300.8 g/mol
InChI Key: KHVAVPVGJXBRCE-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a 1,3-thiazole derivative characterized by a thiazole core substituted at position 4 with a 4-methylphenyl group and at position 2 with an amine-linked 2-chlorophenyl moiety.

Properties

Molecular Formula

C16H13ClN2S

Molecular Weight

300.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13ClN2S/c1-11-6-8-12(9-7-11)15-10-20-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19)

InChI Key

KHVAVPVGJXBRCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methylbenzylamine in the presence of sulfur and a base, such as potassium carbonate. The reaction mixture is heated to promote cyclization, forming the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring and N-Phenyl Group

The biological and chemical properties of aminothiazoles are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Thiazole Substituent (Position 4) N-Phenyl Substituent (Position 2) Key Properties/Activities Reference
N-(2-Chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine 4-Methylphenyl 2-Chlorophenyl Not explicitly reported (structural focus)
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-Fluorophenyl 3-Chloro-2-methylphenyl Antibacterial activity (Gram-positive bacteria)
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine 4-Chlorophenyl Di(prop-2-ynyl) Anti-inflammatory (docking studies)
N-(2,3-Dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine 4-Methylphenyl 2,3-Dimethylphenyl Structural analog; no activity reported
4-(4-Methylphenyl)-N-(benzylideneamino)-1,3-thiazol-2-amine 4-Methylphenyl Benzylideneamino (hydrazine) Evaluated for antimycobacterial activity
SSR125543A (CRF1 antagonist) 2-Chloro-4-methoxy-5-methylphenyl Cyclopropylethyl-fluoro-methylphenyl Potent corticotrophin-releasing factor receptor antagonist
Key Observations:
  • Antibacterial Activity : The presence of electron-withdrawing groups (e.g., fluorine in ) enhances antibacterial efficacy against Gram-positive bacteria .
  • Anti-inflammatory Potential: Propargyl substituents (e.g., di(prop-2-ynyl) in ) correlate with anti-inflammatory activity, likely due to enhanced reactivity or binding affinity .
  • Receptor Antagonism : Complex substituents, such as cyclopropylethyl-fluoro-methylphenyl in SSR125543A (), enable selective CRF1 receptor antagonism, highlighting the role of steric and electronic effects in target specificity .

Physicochemical Properties

Melting points and spectroscopic data (NMR, GC-MS) are critical for structural validation:

  • 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (): Melting point 180°C; characterized by $ ^1H $-NMR and $ ^{13}C $-NMR .

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